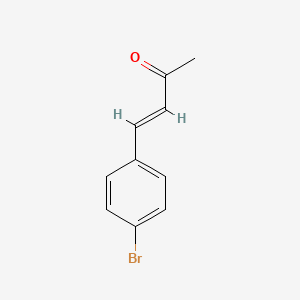
4-(4-Bromophenyl)but-3-en-2-one
Vue d'ensemble
Description
The compound 4-(4-Bromophenyl)but-3-en-2-one is a brominated phenyl butenone derivative, which is a class of organic compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. These compounds are characterized by a bromophenyl group attached to a butenone moiety, which can participate in various chemical reactions and interactions due to the presence of the bromine atom and the enone functional group.
Synthesis Analysis
The synthesis of bromophenyl butenone derivatives has been explored in several studies. For instance, the synthesis of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was confirmed using spectroscopic techniques and compared with density functional theory results . Similarly, the synthesis of various 4-phenylbutenone derivatives, including bromophenols, has been reported, demonstrating the versatility of these compounds as building blocks in organic synthesis . The synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, although not the same compound, provides insight into the reactivity of brominated butenone derivatives .
Molecular Structure Analysis
The molecular structure of bromophenyl butenone derivatives has been characterized using various spectroscopic methods and computational studies. For example, the crystal structure of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one was confirmed using single-crystal X-ray diffraction, and the molecule was found to be almost planar . The crystal structure and Hirshfeld surface analysis of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one revealed a dihedral angle between the phenyl rings and a two-dimensional layered structure in the crystal .
Chemical Reactions Analysis
Bromophenyl butenone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O was studied, yielding both addition-elimination and substitution products . The reactivity of these compounds with different nucleophiles and the influence of substituents on their reactivity patterns are of significant interest in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl butenone derivatives are influenced by their molecular structure and the nature of the substituents. The thermal degradation of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one was studied using thermogravimetric analysis, indicating a decomposition temperature range . The study of the title compound (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one included an assessment of degradation properties through calculations of bond dissociation energies . These properties are crucial for understanding the stability and reactivity of these compounds under different conditions.
Applications De Recherche Scientifique
Optical Properties
- Nonlinear Optical Properties : A study revealed that derivatives of 4-(4-Bromophenyl)but-3-en-2-one exhibit significant nonlinear optical (NLO) properties, making them suitable for use in semiconductor devices (Shkir et al., 2019).
- Electrochemical Characteristics : Research on Ir(III) complexes with derivatives of 4-(4-Bromophenyl)but-3-en-2-one showed variation in optical and electrochemical characteristics based on different ligands, indicating potential applications in photophysics and electrochemistry (Katlenok et al., 2017).
Crystallography and Structural Analysis
- Molecular Structure : Various studies have been conducted to determine the crystal structure of 4-(4-Bromophenyl)but-3-en-2-one derivatives, providing valuable information on their molecular geometry and potential applications in material science (Suwunwong et al., 2009).
- Spectroscopic Characterization : Researchers have utilized spectroscopic techniques alongside density functional theory to characterize the structure of 4-(4-Bromophenyl)but-3-en-2-one derivatives, aiding in the understanding of their physical properties (Bhumannavar, 2021).
Organic Synthesis and Chemical Reactions
- Synthesis of Naphthalene Derivatives : A study demonstrated the use of 4-(4-Bromophenyl)but-3-en-2-one in the intramolecular Pd-mediated α-arylation, leading to the synthesis of photochromic naphthopyrans, which are significant in organic chemistry (Aiken et al., 2015).
- Cascade Cyclization : Another application includes its use in CuCN-mediated cascade cyclization, facilitating the efficient synthesis of complex organic structures such as substituted naphthalene amino esters (Reddy et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is often used as a building block in organic synthesis , and its specific targets can vary depending on the final compound it is incorporated into.
Mode of Action
As a building block in organic synthesis, its mode of action would be dependent on the final compound it is part of .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would largely depend on the final compound it is incorporated into .
Result of Action
As a synthetic intermediate, its effects would be dependent on the final compound it is part of .
Propriétés
IUPAC Name |
(E)-4-(4-bromophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876231 | |
| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)but-3-en-2-one | |
CAS RN |
3815-31-4, 20511-04-0 | |
| Record name | (3E)-4-(4-Bromophenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-4-(4-Bromophenyl)-but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

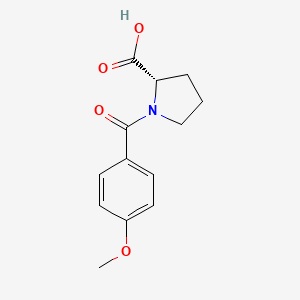
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

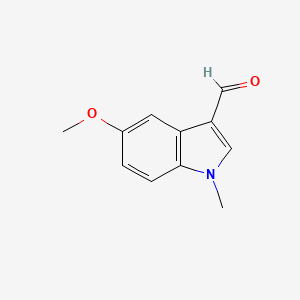

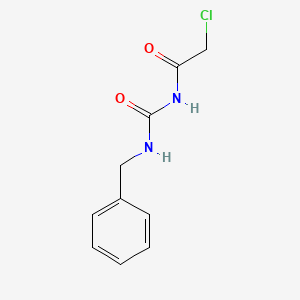

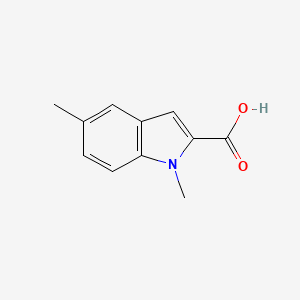
![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)



